molecular formula C18H26N2O2 B13341123 tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B13341123
M. Wt: 302.4 g/mol
InChI Key: MRMIQWNSSBRSLQ-HNNXBMFYSA-N
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Description

tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include an amino group, a tert-butyl ester, and a spiro-linked indene-piperidine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursorsKey reagents used in these steps include boron trifluoride diethyl etherate and anhydrous magnesium sulfate . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and minimizing costs, often through the use of continuous flow reactors and automated systems. The choice of solvents, catalysts, and purification techniques would be tailored to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the spirocyclic structure provides steric hindrance that influences binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in the design of new molecules with specific properties and functions.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

tert-butyl (1S)-1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3/t15-/m0/s1

InChI Key

MRMIQWNSSBRSLQ-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](C3=CC=CC=C23)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N

Origin of Product

United States

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